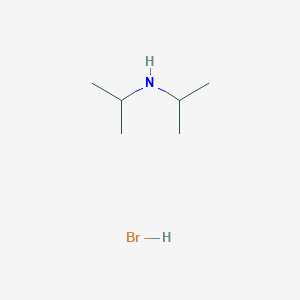

Diisopropylamine hydrobromide

Übersicht

Beschreibung

Diisopropylamine hydrobromide is not directly mentioned in the provided papers, but we can infer its relevance from the studies involving diisopropylamine and its derivatives. Diisopropylamine is a secondary amine where two isopropyl groups are attached to a nitrogen atom. It is used as a precursor or intermediate in the synthesis of various compounds, including hydroxamic acids, borane adducts, and lithium amide complexes.

Synthesis Analysis

The synthesis of diisopropylamine derivatives is well-documented. For instance, dimeric N-isopropylhydroxamic acids were synthesized from acid chlorides and N-isopropylhydroxylamine, indicating the reactivity of diisopropylamine with acid chlorides . Additionally, a stable liquid borane adduct was formed when diborane was bubbled into neat N,N-diisopropyl-N-isobutylamine, showcasing its ability to form adducts with borane . Lithium diisopropylamide (LDA), another derivative, is synthesized and used in various reactions, such as dehydrobrominations and reactions with imines and unsaturated esters .

Molecular Structure Analysis

The molecular structure of diisopropylamine has been studied using gas electron diffraction, vibrational spectroscopy, and molecular mechanics. It was found to have a skeletal geometry of C2 symmetry with a specific dihedral angle and bond lengths and angles that differ from those in dimethylamine . The crystal structure of LDA reveals an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units .

Chemical Reactions Analysis

Diisopropylamine and its derivatives participate in a variety of chemical reactions. For example, LDA-mediated reactions with imines and unsaturated esters show the influence of solvents like hexamethylphosphoramide on reaction mechanisms . The dehydrobromination reactions mediated by LDA also exhibit diverse mechanisms based on the solvation of the monomers . Furthermore, diisopropylamine reacts with hydrofluoric acid to form diisopropylammonium hydrogen difluoride, indicating its reactivity with acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropylamine derivatives can be inferred from their molecular structures and reactivity. The stability of the borane adduct at room temperature under an inert atmosphere suggests a certain robustness of the compound . The crystal structures of LDA and its potassium complex provide insights into the coordination chemistry and potential reactivity of these compounds 10. The synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides from N-(3-bromopropyl)amides indicates that diisopropylamine derivatives can undergo nucleophilic autocyclization under certain conditions .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Nonalcoholic Fatty Liver Disease

Diisopropylamine has been investigated for its potential in treating nonalcoholic fatty liver diseases (NAFLD). A study conducted by Lu et al. (2005) found that diisopropylamine dichloroacetate, administered in high and low dosages, showed significant improvement in clinical symptoms, ALT normalization, and ultrasound grading of liver alteration severity.

2. Catalysis in Chemical Synthesis

Diisopropylamine has been used in chemical synthesis, particularly in nickel-catalyzed reductive migratory cross-coupling processes. A study by Peng, Li, & Yin (2018) demonstrated its use as a terminal stoichiometric reductant in the formation of 1,1-diarylalkanes, showcasing tolerance towards various functional groups.

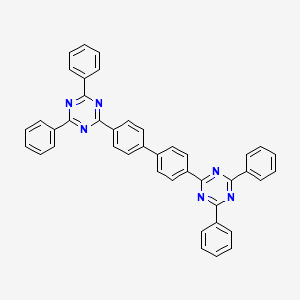

3. Selective Fluorescence Quenching Agent

The application of diisopropylamine as a selective fluorescence quenching agent for polycyclic aromatic hydrocarbons (PAHs) in acetonitrile was explored by Mao, Larson, & Tucker (2002). Their research indicated that diisopropylamine selectively quenched the fluorescence emission intensity of nonalternant PAHs.

4. Synthesis of Aryl Disulfides

Diisopropylamine has been employed as an effective catalyst in the synthesis of aryl disulfides. A study by Kuciński & Hreczycho (2018) described its use in oxidative coupling of aryl thiols, presenting a green, low-cost pathway for aryl disulfide synthesis.

5. Hydrogenation of Diisopropylimine

Diisopropylimine, a molecule related to diisopropylamine, was studied for its hydrogenation properties on different catalysts. Deng et al. (2018) used diisopropylimine as a probe molecule to investigate hydrogenation on Ni/Al2O3, Ni/LaAlO, and Ni/LaOx catalysts, providing insights into the surface bond strengths and structures of the reactant and product.

6. Chemical Analysis in Decontamination

Diisopropylamine has been analyzed in the context of decontaminating chemical warfare agents. A study by Hopkins et al. (2014) focused on the detailed chemical analysis of decontamination solutions, confirming the formation of N,N-diisopropylformamide and N,N-diisopropylamine after decontamination.

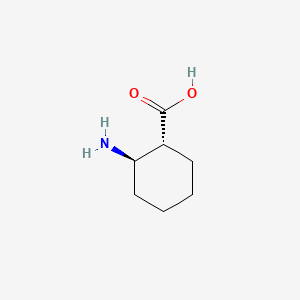

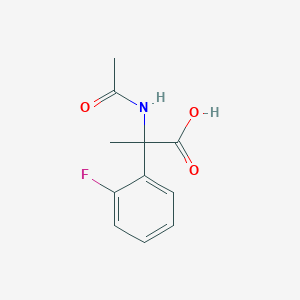

7. Crystal and Molecular Structure Studies

The molecular structures of various diisopropylammonium salts were analyzed by Lin et al. (2017), revealing insights into the strong charge-assisted hydrogen bond formation between the ammonium and the deprotonated carboxylic acid groups.

8. Anti-Tumor Efficacy in Breast Cancer

Diisopropylamine dichloroacetate (DADA) was compared with dichloroacetate (DCA) for anti-tumor efficacy in a breast cancer model by Su et al. (2016). The study found that DADA showed better anti-tumor efficacy than DCA, indicating its potential as an effective drug in breast cancer treatment.

Safety and Hazards

Wirkmechanismus

Target of Action

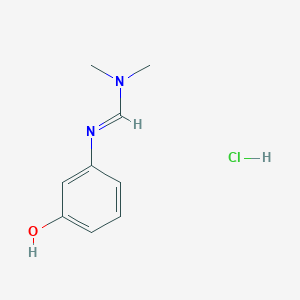

Diisopropylamine hydrobromide is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl) .

Mode of Action

Diisopropylamine, a related compound, is known to be a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .

Biochemical Pathways

Diisopropylamine, a related compound, is known to react with organolithium reagents to give lithium diisopropylamide (lda), a strong, non-nucleophilic base .

Pharmacokinetics

According to the reach guidance, the physicochemical characteristics of diisopropylamine (log pow 04) and the molecular mass (1012 g/mol) are in a range suggestive of absorption as such from the gastro-intestinal tract subsequent to oral ingestion .

Action Environment

The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .

Eigenschaften

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJXMUOJNZXYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30321-74-5 | |

| Record name | Diisopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

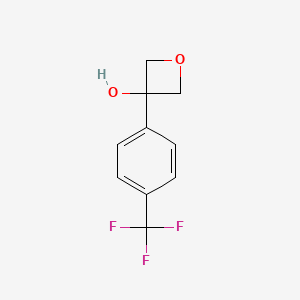

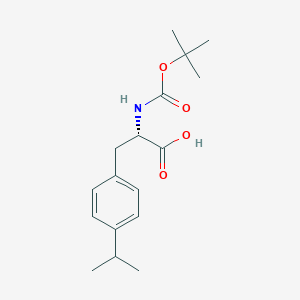

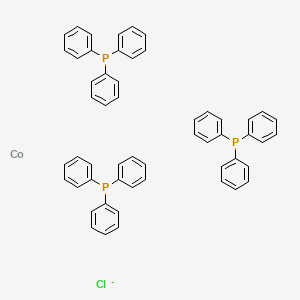

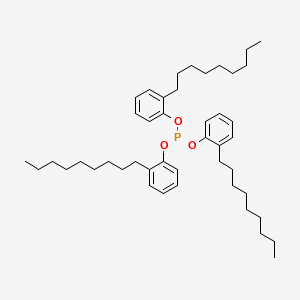

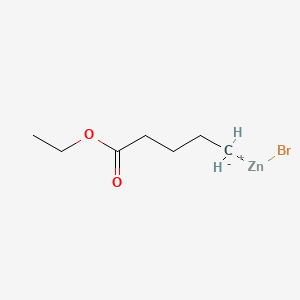

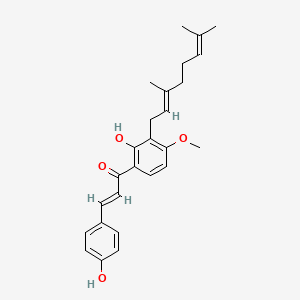

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)